molecular formula C9H7F3N2S B11745380 1-Methyl-5-(thiophen-3-yl)-3-(trifluoromethyl)-1H-pyrazole

1-Methyl-5-(thiophen-3-yl)-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B11745380
M. Wt: 232.23 g/mol
InChI Key: RNNUSNHHZPAVSA-UHFFFAOYSA-N
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Description

1-Methyl-5-(thiophen-3-yl)-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with a methyl group, a thiophene ring, and a trifluoromethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-5-(thiophen-3-yl)-3-(trifluoromethyl)-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method might involve the reaction of a thiophene derivative with a hydrazine derivative under acidic or basic conditions to form the pyrazole ring. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-5-(thiophen-3-yl)-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

    Substitution: The methyl and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(thiophen-3-yl)-3-(trifluoromethyl)-1H-pyrazole would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the thiophene ring.

    5-(Thiophen-3-yl)-3-(trifluoromethyl)-1H-pyrazole: Lacks the methyl group.

    1-Methyl-5-(thiophen-3-yl)-1H-pyrazole: Lacks the trifluoromethyl group.

Uniqueness

1-Methyl-5-(thiophen-3-yl)-3-(trifluoromethyl)-1H-pyrazole is unique due to the combination of the thiophene ring and the trifluoromethyl group, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C9H7F3N2S

Molecular Weight

232.23 g/mol

IUPAC Name

1-methyl-5-thiophen-3-yl-3-(trifluoromethyl)pyrazole

InChI

InChI=1S/C9H7F3N2S/c1-14-7(6-2-3-15-5-6)4-8(13-14)9(10,11)12/h2-5H,1H3

InChI Key

RNNUSNHHZPAVSA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C2=CSC=C2

Origin of Product

United States

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